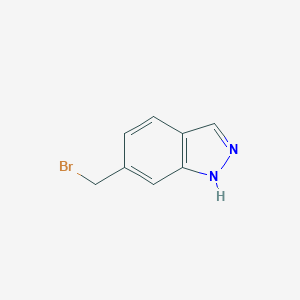

6-(Bromomethyl)-1H-indazole

Overview

Description

6-(Bromomethyl)-1H-indazole, also known as BMMI, is an organobromine compound belonging to the indazole family of heterocyclic compounds. It is a five-membered aromatic ring with a bromine atom attached to the sixth carbon atom. It has a wide range of applications in the field of scientific research, and has been the subject of numerous studies due to its interesting properties.

Scientific Research Applications

Synthesis of Block Copolymers

“6-(Bromomethyl)-1H-indazole” can be used in the synthesis of block copolymers. For instance, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization . The primary parameters, such as concentration and time that affect the reaction, were evaluated .

Visible-Light-Induced Radical Bromination

This compound can also be used in visible-light-induced radical bromination. A study showed that the bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate was effectively conducted with N-bromosuccinimide using a 150-W tungsten bulb as an initiator, leading to the desired monobromo product ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate .

Synthesis of Quinoline Derivatives

“6-(Bromomethyl)-1H-indazole” can be used in the synthesis of quinoline derivatives. For example, it has been used in the synthesis of symmetrical 2-quinolylmethoxyphenyl-containing diethers via Williamson reaction .

Mechanism of Action

Target of Action

Bromomethyl compounds have been known to interact with proteins like cereblon . Cereblon is a protein targeted by a class of immunomodulatory drugs . It’s worth noting that the exact target can vary depending on the specific structure of the compound and the biological context in which it is used.

Mode of Action

Bromomethyl compounds have been known to crosslink and intercalate with dna . This suggests that 6-(Bromomethyl)-1H-indazole might interact with its targets, possibly causing changes in their function or structure .

Biochemical Pathways

These could include pathways involved in DNA replication, transcription, and repair .

Pharmacokinetics

Factors such as the compound’s solubility, stability, and interactions with biological molecules can influence its absorption and distribution within the body .

Result of Action

Given its potential to interact with dna, it could potentially cause changes in gene expression or induce dna damage . These effects could potentially influence cell function and viability.

Action Environment

The action, efficacy, and stability of 6-(Bromomethyl)-1H-indazole can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s reactivity and stability could be affected by the presence of other reactive species in the environment .

properties

IUPAC Name |

6-(bromomethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQBMKELZCPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595145 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromomethyl)-1H-indazole | |

CAS RN |

152626-91-0 | |

| Record name | 6-(Bromomethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

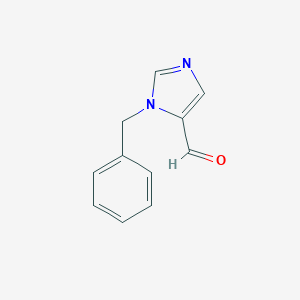

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4R,5R)-5-(3-carboxypyridin-1-ium-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl hydrogen phosphate](/img/structure/B127414.png)